molecular formula C21H22F3N3O3S B2749064 1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 901260-40-0

1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B2749064
CAS No.: 901260-40-0
M. Wt: 453.48
InChI Key: JRTCXCIMCOKGMN-UHFFFAOYSA-N
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Description

LpxH-IN-AZ1 is a sulfonyl piperazine compound that acts as a potent inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly known as LpxH. This enzyme is essential in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. LpxH-IN-AZ1 has shown significant antimicrobial activity, particularly against Klebsiella pneumoniae and Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LpxH-IN-AZ1 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired compound. The final product is purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods: Industrial production of LpxH-IN-AZ1 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: LpxH-IN-AZ1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are facilitated by common reagents such as halogenating agents and nucleophiles .

Common Reagents and Conditions: The typical reagents used in the reactions involving LpxH-IN-AZ1 include halogenating agents like bromine and nucleophiles such as amines. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions involving LpxH-IN-AZ1 are substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

LpxH-IN-AZ1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of LpxH and its effects on lipid A biosynthesis. In biology, it serves as a valuable probe for investigating the role of lipid A in bacterial physiology. In medicine, LpxH-IN-AZ1 is being explored as a potential antibiotic for treating infections caused by Gram-negative bacteria. In industry, it is used in the development of new antimicrobial agents and as a reference compound in quality control processes .

Mechanism of Action

LpxH-IN-AZ1 exerts its effects by binding to the active site of the enzyme LpxH, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of lipid A, leading to the accumulation of toxic intermediates in the bacterial inner membrane. The resulting disruption of the bacterial cell envelope ultimately leads to cell death. The molecular targets of LpxH-IN-AZ1 include the active site residues of LpxH, which are critical for its enzymatic activity .

Comparison with Similar Compounds

LpxH-IN-AZ1 is unique among LpxH inhibitors due to its potent activity and favorable pharmacokinetic properties. Similar compounds include other sulfonyl piperazine derivatives that also target LpxH, such as JEDI-852. LpxH-IN-AZ1 has shown superior efficacy in inhibiting LpxH and greater stability in biological systems .

List of Similar Compounds:

Properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTCXCIMCOKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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